molecular formula C20H20N2O4 B2424818 N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-33-3

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2424818
CAS No.: 852368-33-3
M. Wt: 352.39
InChI Key: JJZSKECEDZARFT-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features both an indole and an acetamide functional group

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-26-17-9-8-13(10-18(17)25-2)11-22-20(24)19(23)15-12-21-16-7-5-4-6-14(15)16/h4-10,12,21H,3,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSKECEDZARFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the acetamide group through a series of reactions involving protection and deprotection steps, as well as coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of indole compounds exhibit significant antiproliferative activities against various cancer cell lines. In particular, compounds similar to N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide have shown effectiveness against neuroendocrine prostate cancer (NEPC), which is known for its aggressive nature and resistance to conventional therapies .

Case Study:
A study published in Molecules reported on a series of indole derivatives that were optimized for their anticancer properties. One compound demonstrated an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent inhibitory activity . This suggests that the structural features present in this compound may similarly contribute to its anticancer efficacy.

Pharmacological Potential

The compound's structure suggests potential applications in treating inflammatory diseases due to its ability to inhibit phosphodiesterase enzymes, which are involved in inflammatory pathways. Similar compounds have been investigated for their role as phosphodiesterase inhibitors, showcasing significant effects on tumor necrosis factor-alpha (TNF-alpha) levels, a key mediator in inflammation and cancer progression .

Research Findings:
Pharmacological studies indicate that modifications to the indole scaffold can enhance bioavailability and selectivity for specific targets, making this class of compounds promising candidates for drug development aimed at inflammatory conditions and cancer .

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, while the acetamide group can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and acetamide-containing molecules. Examples include:

  • Indole-3-acetic acid
  • N-acetyltryptophan
  • 4-methoxyphenylacetamide

Uniqueness

What sets N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its specific structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various research and industrial contexts.

Biological Activity

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2C_{20}H_{24}N_{2}O_{2} with a molecular weight of approximately 324.42 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a substituted phenyl group that enhances its pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that it exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7) and 20 µM against colorectal cancer cells (HT-29) .

Cell Line IC50 (µM) Reference
MCF-715
HT-2920

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound appears to interfere with the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. A study indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss. The mechanism is believed to involve modulation of neuroinflammatory responses and enhancement of neurotrophic factors .

Case Studies

  • Head and Neck Cancer Model : In a xenograft model using human head and neck cancer cells, administration of this compound led to a significant reduction in tumor volume compared to control groups. The study noted a reduction in tumor growth rate by over 50% after four weeks of treatment .
  • Neuroinflammation Studies : A recent investigation into the effects on neuroinflammation showed that this compound could significantly reduce markers of inflammation in rodent models, suggesting its potential therapeutic role in conditions like Alzheimer's disease .

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